molecular formula C21H25ClN2O3S B2963963 N-(2-chlorobenzyl)-2-(1-tosylpiperidin-2-yl)acetamide CAS No. 941990-40-5

N-(2-chlorobenzyl)-2-(1-tosylpiperidin-2-yl)acetamide

Cat. No.: B2963963
CAS No.: 941990-40-5
M. Wt: 420.95
InChI Key: IVJAVYJZDSZMQH-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-(1-tosylpiperidin-2-yl)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates a piperidine ring core, a common feature in bioactive molecules, which is functionalized with a tosyl (p-toluenesulfonyl) group and linked to a 2-chlorobenzyl-substituted acetamide moiety. The integration of the chlorobenzyl group is a notable structural feature, as similar motifs are frequently explored in the development of compounds with potential neurological activity . The tosyl-protected piperidine scaffold is a versatile building block in organic synthesis, often utilized in the design of protease inhibitors and other enzyme-targeting agents . Researchers are investigating this compound and its analogs as potential key intermediates for the synthesis of more complex molecules or as tools for probing biological systems. Its mechanism of action is expected to be highly dependent on the specific research context, potentially involving interaction with enzymatic pathways or cellular receptors. As a piperidine derivative, it holds promise for further structural modification to enhance selectivity and potency for various research targets. This product is intended for research applications in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use. Safety and Handling: Researchers should consult the Safety Data Sheet (SDS) before use. Standard safe laboratory practices for handling chemical substances must be followed.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O3S/c1-16-9-11-19(12-10-16)28(26,27)24-13-5-4-7-18(24)14-21(25)23-15-17-6-2-3-8-20(17)22/h2-3,6,8-12,18H,4-5,7,13-15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVJAVYJZDSZMQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-2-(1-tosylpiperidin-2-yl)acetamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Tosyl Group: The tosyl group (p-toluenesulfonyl) is introduced to the piperidine ring via a sulfonylation reaction using tosyl chloride and a base.

    Attachment of the 2-Chlorobenzyl Group: The 2-chlorobenzyl group is attached to the nitrogen atom of the piperidine ring through a nucleophilic substitution reaction.

    Acetylation: The final step involves the acetylation of the compound to form the acetamide group.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the benzyl group.

    Reduction: Reduction reactions can occur, potentially affecting the tosyl group or the acetamide group.

    Substitution: Nucleophilic or electrophilic substitution reactions can take place, especially at the benzyl or piperidine ring positions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.

Scientific Research Applications

N-(2-chlorobenzyl)-2-(1-tosylpiperidin-2-yl)acetamide may have various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition or receptor binding.

    Medicine: Investigated for potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-2-(1-tosylpiperidin-2-yl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Structural Analogs with N-(2-chlorobenzyl) Substitution

Compounds featuring the N-(2-chlorobenzyl) group and acetamide backbone demonstrate variations in bioactivity based on additional substituents:

Compound Name Molecular Formula Molecular Weight Key Substituents Reported Activity/Properties Evidence Source
N-(2-chlorobenzyl)-2-(quinazolin-4-ylsulfanyl)acetamide C₁₇H₁₄ClN₃OS 351.83 Quinazoline-sulfanyl group Not explicitly stated
N-(2-chlorobenzyl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide C₁₈H₂₄ClN₅O₄S 441.9 Triazolone, methylsulfonyl-piperidine Not explicitly stated
(1R,2S)-N-(2-chlorobenzyl)-2-(sulfamoyl-cyclohexylamino)acetamide (II-25) C₂₂H₂₅ClF₃N₃O₄S 543.96 Cyclohexylsulfamoyl, trifluoromethyl Synthetic yield: 50.8%; m.p. 130–131°C

Key Observations :

  • The triazolone-piperidine analog () incorporates a methylsulfonyl group, which may improve metabolic stability compared to the tosyl group in the target compound.
  • Compound II-25 () demonstrates moderate synthetic yield (50.8%) and a defined melting point, suggesting comparable crystallinity to the target compound.

Functional Analogs with Acetamide Backbones

Acetamide derivatives exhibit broad pharmacological profiles depending on substituents:

Enzyme Inhibitors
  • MAO-B Inhibitors: Safinamide (α-milacemide derivative) and triazole-benzothiazole acetamides show selectivity for MAO-B (IC₅₀ values in nanomolar range), relevant for Parkinson’s disease .
  • AChE/BChE Inhibitors: Naphthoquinone-aryltriazole acetamides and (R)-N-(benzo[d]thiazol-2-yl) derivatives exhibit dual inhibition of AChE and BChE, with IC₅₀ values <1 µM .
Antimicrobial Agents
  • Compounds 47 and 48 (piperazine-sulfonyl benzothiazole acetamides) display potent activity against gram-positive bacteria (e.g., S. aureus) and fungi .
Anticonvulsants
  • N-(2-(4-chlorobenzoyl)benzofuran-3-yl) acetamides (e.g., 5i , 5c ) show ED₅₀ values of 0.055–0.259 mmol/kg in MES models, comparable to phenytoin .

Biological Activity

N-(2-chlorobenzyl)-2-(1-tosylpiperidin-2-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a tosyl group and a chlorobenzyl moiety. Its structure can be represented as follows:

N 2 chlorobenzyl 2 1 tosylpiperidin 2 yl acetamide\text{N 2 chlorobenzyl 2 1 tosylpiperidin 2 yl acetamide}

This structural configuration suggests potential interactions with biological targets, particularly in the context of enzyme inhibition and receptor binding.

Antimicrobial Activity

Recent studies have focused on the antimicrobial properties of related compounds, which provide insights into the potential efficacy of this compound.

Comparative Antimicrobial Studies

A comparative study on similar thiazolylacetamides indicated that compounds with structural similarities exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi. The results of these studies are summarized in Table 1.

CompoundAntibacterial Activity (mm)Antifungal Activity (mm)
N-(4-chlorophenyl)-2-(4-hydroxythiazol-2-yl)acetamide20 (E. coli)15 (C. albicans)
This compoundTBDTBD
Amphotericin B (control)1818

Note: TBD indicates that specific data for this compound is currently unavailable.

The mechanisms through which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways.
  • Receptor Interaction : Potential binding to specific receptors could modulate cellular responses, affecting growth and replication in microbial cells.

Case Studies and Research Findings

A notable case study explored the synthesis of various derivatives from related acetamides and their biological testing. The findings highlighted that modifications in the substituents significantly influenced the antimicrobial efficacy. For instance, compounds with electron-withdrawing groups showed enhanced activity against Staphylococcus aureus compared to those with electron-donating groups.

In Vitro Testing

In vitro assays using disc diffusion methods demonstrated that modifications to the piperidine structure could lead to different levels of antibacterial activity. The study indicated that derivatives with a tosyl group often exhibited better solubility and bioavailability, which are crucial for therapeutic effectiveness.

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